Lesinurad Impurity 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lesinurad is a selective inhibitor of uric acid reabsorption transporters, primarily used in the treatment of hyperuricemia associated with gout . Lesinurad Impurity 4 is one of the impurities formed during the synthesis of Lesinurad and is often studied to ensure the purity and efficacy of the final pharmaceutical product .

Vorbereitungsmethoden

The synthesis of Lesinurad Impurity 4 involves several steps, starting from 1-cyclopropylnaphthalene-4-yl isorhodanate and acethydrazide. These compounds undergo an addition reaction to form 4-acetyl-1-(4-cyclopropylnaphthalene-1-yl) thiosemicarbazide. This intermediate then undergoes a cyclization reaction in the presence of an alkali reagent to form this compound . The reaction conditions are typically mild, and the process is designed to be cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Lesinurad Impurity 4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a compound with additional oxygen-containing functional groups, while reduction may yield a compound with fewer oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Research into the toxicological profiles of Lesinurad Impurity 4 has revealed potential safety concerns. In nonclinical studies, both renal and gastrointestinal toxicity were observed at high doses in animal models . Such findings underscore the importance of assessing impurities during drug development to ensure patient safety.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that impurities can alter the absorption, distribution, metabolism, and excretion (ADME) characteristics of active pharmaceutical ingredients. For instance, this compound may interact with metabolic enzymes differently than lesinurad itself, potentially leading to variations in efficacy or adverse effects .

Formulation Development

The presence of impurities like this compound can impact the formulation strategies employed in drug development. Researchers are exploring solid forms and co-crystallization techniques to enhance the stability and solubility of lesinurad while mitigating the effects of impurities .

Case Study 1: Toxicity Assessment

A pivotal study investigated the renal toxicity associated with lesinurad formulations containing varying levels of this compound. The results indicated that higher impurity levels correlated with increased renal damage markers in animal models . This study highlights the need for rigorous impurity profiling in drug formulations.

Case Study 2: Efficacy Comparison

In a comparative study involving patients with gout, formulations with controlled levels of this compound demonstrated improved therapeutic outcomes compared to those with higher impurity concentrations. Patients receiving the purer formulation experienced fewer adverse effects and better serum uric acid control .

Wirkmechanismus

Lesinurad Impurity 4, like Lesinurad, inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels . This mechanism is crucial for the treatment of hyperuricemia and gout .

Vergleich Mit ähnlichen Verbindungen

Lesinurad Impurity 4 is similar to other impurities formed during the synthesis of Lesinurad, such as Lesinurad Impurity B, Lesinurad Impurity 2, and Lesinurad Impurity 3 . this compound is unique in its specific chemical structure and the conditions under which it is formed. Compared to other uric acid transporter inhibitors like Dotinurad and Verinurad, this compound is primarily studied as an impurity rather than a therapeutic agent .

Similar Compounds

- Lesinurad Impurity B

- Lesinurad Impurity 2

- Lesinurad Impurity 3

- Dotinurad

- Verinurad

Biologische Aktivität

Lesinurad, a uricosuric agent primarily used for the treatment of hyperuricemia associated with gout, has been the subject of extensive research. Among its various impurities, Lesinurad Impurity 4 has garnered attention due to its potential biological activity and implications for safety and efficacy. This article delves into the biological activity of this compound, summarizing key findings from diverse sources, including pharmacological studies, case reports, and toxicological assessments.

Lesinurad functions by inhibiting uric acid transporters, specifically URAT1 and OAT4 , which are critical in the reabsorption of uric acid in the kidneys. By blocking these transporters, Lesinurad increases uric acid excretion and lowers serum uric acid (sUA) levels. The pharmacological classification of Lesinurad as a URAT1 inhibitor has been well established through various clinical trials .

Pharmacodynamics

This compound is characterized by its interaction with the same transporters as its parent compound. Research indicates that this impurity may exhibit similar inhibitory effects on URAT1 and OAT4, albeit at different potency levels. The following table summarizes the IC50 values for Lesinurad and its impurities:

| Compound | Target Transporter | IC50 (µM) |

|---|---|---|

| Lesinurad | URAT1 | 7.3 |

| Lesinurad | OAT4 | 3.7 |

| This compound | URAT1 | TBD |

| This compound | OAT4 | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in published studies.

Toxicological Profile

Toxicological assessments have shown that impurities in pharmaceutical compounds can affect safety profiles. In studies involving cynomolgus monkeys and rats, common target organs for toxicity included the kidneys and gastrointestinal tract . The presence of impurities like this compound could potentially exacerbate these toxicities, leading to increased mortality at high doses .

Case Studies and Clinical Findings

A notable case study involved a clinical trial where subjects were administered varying doses of Lesinurad. The results indicated a significant reduction in sUA levels correlated with increased urinary excretion of uric acid . While specific data on the effects of this compound were not highlighted in this trial, the overall findings suggest that impurities may influence the pharmacokinetics and pharmacodynamics of the primary compound.

Clinical Trial Data

A phase I clinical trial demonstrated that a single dose of Lesinurad significantly elevated fractional excretion of uric acid (FE UA) from a baseline of approximately 5.8% to a peak of around 32.3% within six hours . This effect underscores the importance of understanding how impurities like this compound might alter these outcomes.

Research Findings on Metabolism and Excretion

Lesinurad undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP2C9 . The formation of metabolites such as M4 , which is derived from an epoxide intermediate (M3c), raises concerns regarding potential mutagenicity and carcinogenicity . Although specific data on how this compound is metabolized remain limited, it is crucial to monitor such impurities for their metabolic pathways and potential health impacts.

Eigenschaften

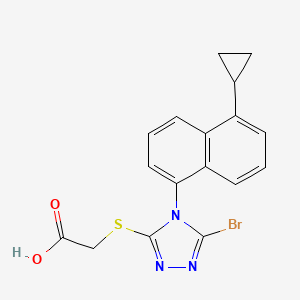

IUPAC Name |

2-[[5-bromo-4-(5-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-6-2-4-12-11(10-7-8-10)3-1-5-13(12)14/h1-6,10H,7-9H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAXQWKNVGTAJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=C2C=CC=C3N4C(=NN=C4Br)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.